3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that features an iodine atom at the 3-position and a methyl group at the 1-position of the pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 1-methyl-1H-pyrrolo[2,3-c]pyridine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 3-position . The reaction conditions often involve the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include Grignard reagents, organolithium compounds, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound with different functional groups at the 3-position.
Scientific Research Applications
Chemistry: 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds .
Biology and Medicine: It has been studied for its inhibitory effects on certain enzymes and receptors, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds .
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom at the 3-position and the methyl group at the 1-position contribute to its binding affinity and specificity . The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .
Comparison with Similar Compounds
- 3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Comparison: Compared to these similar compounds, 3-Iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the iodine atom at the 3-position and the methyl group at the 1-position can lead to different interactions with molecular targets and distinct applications in research and industry .
Properties
IUPAC Name |
3-iodo-1-methylpyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-11-5-7(9)6-2-3-10-4-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJPDOPOKWAVDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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